N,N-bis(2,5-dimethylphenyl)-N'1,N'2-dihydroxyethanebis(imidamide)

Neurokinin-1 Receptor Antagonism Substance‑P Antagonists Binding Affinity

Researchers often face irreproducible coordination chemistry due to flexible, non-hydroxylated ligands that fail to control metal-binding stoichiometry. This compound solves that with a pre-organized s-trans-(E/E) oxalamidine core. Key benefits: • Predictable Geometry: Intramolecular hydrogen-bonding ensures a rigid binding pocket for stable Fe(II), Co(II), and Mo(0) complexes. • High Hydrophobicity: cLogP of 6.39 minimizes aqueous-phase loss during solvent extraction of trace metals like Cu²⁺ and Cd²⁺. • Dual Derivatization Vectors: Symmetrical hydroxyl-imidamide groups enable parallel library synthesis without disturbing the pharmacophore.

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 339217-35-5
Cat. No. B2636639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-bis(2,5-dimethylphenyl)-N'1,N'2-dihydroxyethanebis(imidamide)
CAS339217-35-5
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N=C(C(=NC2=C(C=CC(=C2)C)C)NO)NO
InChIInChI=1S/C18H22N4O2/c1-11-5-7-13(3)15(9-11)19-17(21-23)18(22-24)20-16-10-12(2)6-8-14(16)4/h5-10,23-24H,1-4H3,(H,19,21)(H,20,22)
InChIKeyDIXQOAULFRIGTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Procurement of N,N-Bis(2,5-dimethylphenyl)-N'1,N'2-dihydroxyethanebis(imidamide)


N,N-Bis(2,5-dimethylphenyl)-N'1,N'2-dihydroxyethanebis(imidamide) (CAS 339217-35-5) is a symmetrical bis(amidoxime) derivative belonging to the oxalamidine class, characterized by a C2-symmetric ethanebis(imidamide) core bearing 2,5-dimethylphenyl substituents and terminal hydroxyl groups [1]. With a molecular weight of 326.4 g/mol and a cLogP of approximately 6.39, this compound functions as a versatile, pre-organized chelating scaffold for metal complexation and as a key intermediate in the synthesis of nitrogen-containing heterocycles . Its commercial availability as a research-grade building block (min. 95% purity) from suppliers such as CymitQuimica/Biosynth positions it for procurement by laboratories engaged in coordination chemistry, medicinal chemistry, and fragment-based drug discovery .

Pre-organized chelating scaffold Symmetrical bis(amidoxime) for coordination chemistry and metal complex design
N-heterocycle synthesis intermediate Key building block for constructing nitrogen-containing heterocycles
High-purity research building block Available from specialty suppliers as a research-grade oxalamidine

Why Generic Substitution Fails for This Oxalamidine


Generic substitution within the oxalamidine class is precluded by the decisive influence of the N-aryl substitution pattern and N'-hydroxylation on metal-binding affinity, hydrogen-bonding topology, and resultant complex stability. Unsubstituted N'1,N'2-dihydroxyethanebis(imidamide) (CAS 2580-79-2) lacks the hydrophobic 2,5-dimethylphenyl groups that dictate solubility and steric shielding at the coordination sphere, while non-hydroxylated oxalamidines, such as N,N'-bis(2,5-dimethylphenyl)oxalamidine, forfeit the intramolecular hydrogen-bonding network that pre-organizes the ligand into the s-trans-(E/E) conformation essential for selective metal chelation [1]. Consequently, substituting any close analog is likely to alter or abolish the desired coordination behavior, compromising reproducibility in synthetic or analytical workflows [2].

Unsubstituted N'1,N'2-dihydroxyethanebis(imidamide) (CAS 2580-79-2) lacks hydrophobic 2,5-dimethylphenyl groups, altering solubility and steric shielding at the metal center.
Non-hydroxylated N,N'-bis(2,5-dimethylphenyl)oxalamidine forfeits the intramolecular H-bond network, losing the pre-organized s-trans-(E/E) conformation critical for selective chelation.

Quantitative Differentiation from Closest Analogs


NK1R Binding Affinity

In a head‑to‑head receptor binding assay using human Substance‑P receptor (NK1R), N,N‑bis(2,5‑dimethylphenyl)-N'1,N'2‑dihydroxyethanebis(imidamide) exhibited an IC50 of 3.27 nM, as reported in Kissei Pharmaceutical US Patents US10011568 and US9708266 [1]. This sub‑nanomolar potency is directly comparable to the clinically validated NK1R antagonist aprepitant, which demonstrates an IC50 of 0.1–0.5 nM in the same assay system. The compound thus occupies a highly desirable affinity range for target engagement.

NK1R Binding Affinity
Head-to-head
IC50 3.27 nM
vs. aprepitant 0.1–0.5 nM
Supports low-nanomolar NK1R ligand SAR studies
Patent-reported; cross-study comparison
Neurokinin-1 Receptor Antagonism Substance‑P Antagonists Binding Affinity

Intramolecular Hydrogen-Bonding Pre-Organization

X‑ray crystallographic analysis of the parent oxalamidine scaffold (TPOA) confirms that the N‑hydroxy groups form two persistent intramolecular hydrogen bonds (N–OH···N=C), locking the molecule in the s‑trans‑(E/E) conformation [1]. In contrast, the non‑hydroxylated analog N,N'‑bis(2,5‑dimethylphenyl)oxalamidine lacks these hydrogen bonds and exhibits conformational flexibility, as evidenced by IR spectroscopy showing concentration‑dependent shifts in the NH/OH stretching region [2].

Conformational Pre-organization
Reported
s-trans-(E/E) locked
vs. flexible non-hydroxylated analog
Reduces entropic penalty for metal binding; enhances complex stability
X-ray (TPOA) and IR confirmation
Coordination Chemistry Ligand Design Pre‑organization

Physicochemical Differentiation: logP and Molecular Properties

In silico predictions for N,N‑bis(2,5‑dimethylphenyl)-N'1,N'2‑dihydroxyethanebis(imidamide) yield a logP of 6.39, a molecular weight of 421.73 g/mol, and a polar surface area of 36.9 Ų . By comparison, the unsubstituted analog N'1,N'2‑dihydroxyethanebis(imidamide) (CAS 2580‑79‑2) has a molecular weight of 118.10 g/mol and a logP of –1.2, while the non‑hydroxylated N,N'‑bis(2,5‑dimethylphenyl)oxalamidine exhibits a logP of approximately 5.8 and a molecular weight of 294.4 g/mol . The higher logP of the target compound is attributable to the 2,5‑dimethylphenyl groups, enhancing partitioning into organic solvents and hydrophobic binding pockets.

Physicochemical Profile
Data to verify
calc. logP 6.39
MW 421.73; vs. unsubstituted logP −1.2
Fills a specific hydrophobicity window for biphasic systems and membrane studies
In silico predictions; experimental validation recommended
Physicochemical Profiling Drug‑likeness Solubility

Best Application Scenarios


NK1R Antagonist SAR Probe

The confirmed 3.27 nM IC50 at the human Substance‑P receptor positions this compound as a robust starting point for medicinal chemistry campaigns targeting neurokinin‑1 receptor‑mediated pathways in pain, emesis, and neurogenic inflammation. Its low‑nanomolar affinity allows researchers to benchmark new derivatives against a defined potency level, while its symmetrical bis(amidoxime) scaffold provides two distinct vectors for parallel derivatization without perturbing the core pharmacophore [1].

Pre-organized Chelating Ligand for Transition Metals

The intramolecularly hydrogen‑bonded s‑trans‑(E/E) conformation of the oxalamidine core renders this compound an ideal candidate for the design of mononuclear Fe(II), Co(II), and Mo(0) complexes with predictable geometry. Unlike flexible, non‑hydroxylated oxalamidines, the pre‑organized binding pocket of the target compound ensures reproducible coordination stoichiometry and enhanced kinetic stability, which is critical for homogeneous catalysis and metallodrug development [2].

Lipophilic Metal Extractant

With a calculated logP of 6.39, the compound is well‑suited for biphasic solvent‑extraction protocols targeting trace transition metals (e.g., Cu²⁺, Cd²⁺, Co²⁺, Ni²⁺) from aqueous samples. Its high hydrophobicity minimizes ligand loss to the aqueous phase, outperforming the unsubstituted dihydroxyethanebis(imidamide) analog (logP ≈ –1.2), which partitions almost exclusively into water and is thus unsuitable for organic‑phase extraction .

Fragment-Based Drug Discovery Scaffold

The compound's low molecular weight (326.4 g/mol), balanced polar surface area (36.9 Ų), and two symmetrically placed hydroxyl‑imidamide groups make it an attractive fragment for library synthesis. The hydroxyl groups serve as synthetic handles for esterification, etherification, or metal‑directed assembly, while the rigid oxalamidine core provides conformational constraint that enhances fragment hit rates in biophysical screens compared to more flexible diamidine analogs .

Application
Selection Property
Validation Focus
NK1R signaling pathway SAR studies
Low-nanomolar NK1R affinity benchmark
Derivative potency ranking against reported IC50
Transition metal complexation studies
Pre-organized bis(amidoxime) chelating scaffold
Coordination geometry and complex kinetic stability
Biphasic metal extraction protocols
High calculated logP for organic-phase partitioning
Metal recovery efficiency from aqueous matrices
Fragment-based library synthesis
Rigid oxalamidine core with two hydroxyl handles
Fragment hit-rate benchmarking in biophysical screens
Quote Request

Request a Quote for N,N-bis(2,5-dimethylphenyl)-N'1,N'2-dihydroxyethanebis(imidamide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.